molecular formula C8H15NO3 B11916043 ethyl (3R,4R)-4-aminooxane-3-carboxylate

ethyl (3R,4R)-4-aminooxane-3-carboxylate

Cat. No.: B11916043
M. Wt: 173.21 g/mol
InChI Key: WMJOASBTWYDSDT-NKWVEPMBSA-N
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Description

Ethyl (3R,4R)-4-aminooxane-3-carboxylate is a chiral compound with significant potential in various fields of chemistry and biology. This compound features an oxane ring with an amino group at the fourth position and a carboxylate ester at the third position. Its unique stereochemistry and functional groups make it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R,4R)-4-aminooxane-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable oxane derivative.

    Amination: Introduction of the amino group at the fourth position can be achieved through nucleophilic substitution reactions.

    Esterification: The carboxylate ester is introduced at the third position through esterification reactions using ethyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.

    Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R)-4-aminooxane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro derivatives.

    Reduction: Reduction of the carboxylate ester can yield alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation Products: Oximes, nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Amides, esters.

Scientific Research Applications

Ethyl (3R,4R)-4-aminooxane-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (3R,4R)-4-aminooxane-3-carboxylate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may modulate biochemical pathways by binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

Ethyl (3R,4R)-4-aminooxane-3-carboxylate can be compared with similar compounds such as:

    Ethyl (3R,4R)-4-hydroxyoxane-3-carboxylate: Differing by the presence of a hydroxyl group instead of an amino group.

    Ethyl (3R,4R)-4-methyloxane-3-carboxylate: Differing by the presence of a methyl group instead of an amino group.

Uniqueness

The presence of the amino group at the fourth position and the specific stereochemistry of this compound make it unique compared to its analogs

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl (3R,4R)-4-aminooxane-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-2-12-8(10)6-5-11-4-3-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1

InChI Key

WMJOASBTWYDSDT-NKWVEPMBSA-N

Isomeric SMILES

CCOC(=O)[C@H]1COCC[C@H]1N

Canonical SMILES

CCOC(=O)C1COCCC1N

Origin of Product

United States

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